Rubidomycin -

Rubidomycin

Catalog Number: EVT-1573798
CAS Number:
Molecular Formula: C27H30NO10+
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daunorubicin(1+) is an anthracycline cation that is the conjugate acid of daunorubicin, arising from protonation of the amino group. It is a conjugate acid of a daunorubicin.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Overview

Rubidomycin, also known as daunorubicin, is an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is primarily recognized for its potent cytotoxic properties, making it a valuable compound in cancer chemotherapy. Rubidomycin functions by intercalating into DNA and inhibiting critical cellular processes, thereby leading to cell death. Its classification as a topoisomerase inhibitor highlights its role in disrupting DNA replication and transcription.

Source and Classification

Rubidomycin is classified within the anthracycline family, a group of drugs widely used in oncology due to their effectiveness against various cancers. It is produced through fermentation processes involving Streptomyces species, particularly Streptomyces peucetius, which was first isolated in the early 1960s. The compound exhibits significant activity against both solid tumors and hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of rubidomycin typically involves fermentation techniques using Streptomyces peucetius. The process includes:

  1. Cultivation of Bacteria: The bacteria are cultured in a suitable medium that supports their growth and production of rubidomycin.
  2. Extraction: After sufficient growth, the culture broth is subjected to extraction processes to isolate rubidomycin.
  3. Purification: Techniques such as chromatography are employed to purify the compound from other metabolites and impurities.

The yield and purity of rubidomycin can be optimized by adjusting fermentation parameters such as temperature, pH, and nutrient availability.

Chemical Reactions Analysis

Reactions and Technical Details

Rubidomycin undergoes several significant chemical reactions that contribute to its pharmacological effects:

  1. DNA Intercalation: The compound inserts itself between base pairs in DNA, leading to structural distortion.
  2. Topoisomerase II Inhibition: Rubidomycin forms a stable complex with DNA and topoisomerase II, preventing the enzyme from resealing breaks in the DNA strand.
  3. Reactive Oxygen Species Generation: The quinone moiety of rubidomycin can undergo redox cycling, producing reactive oxygen species that contribute to oxidative stress and cell death.

These reactions collectively lead to apoptosis in cancer cells.

Mechanism of Action

Process and Data

Rubidomycin's mechanism of action primarily involves:

  • DNA Intercalation: By inserting itself between DNA bases, rubidomycin disrupts the normal function of DNA, inhibiting replication and transcription.
  • Topoisomerase II Poisoning: The formation of a ternary complex with topoisomerase II results in persistent DNA breaks, which cannot be repaired, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death pathways, further enhancing its cytotoxic effects.

Studies have shown that rubidomycin's efficacy is most pronounced during the S-phase of the cell cycle when DNA synthesis occurs.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rubidomycin exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a red powder or solution.
  • Solubility: Rubidomycin is soluble in water and organic solvents, which facilitates its administration in clinical settings.
  • Stability: The compound is sensitive to light and should be stored away from direct sunlight to prevent degradation.

Relevant Data or Analyses

The compound has a terminal half-life ranging from 18.5 hours for rubidomycin itself to approximately 26.7 hours for its primary metabolite, daunorubicinol. Its pharmacokinetics indicate extensive metabolism in the liver with significant biliary excretion.

Applications

Scientific Uses

Rubidomycin is primarily used in oncology for:

  • Treatment of Leukemia: It is effective against acute myeloid leukemia and acute lymphoblastic leukemia.
  • Combination Chemotherapy Regimens: Rubidomycin is often used alongside other chemotherapeutic agents to enhance treatment efficacy.
  • Research Applications: Ongoing studies investigate its potential uses in combination therapies for solid tumors and other hematological malignancies.
Historical Development of Rubidomycin

Discovery and Early Isolation in Streptomyces spp.

Rubidomycin originated from soil-dwelling actinobacteria of the genus Streptomyces, which are prolific producers of bioactive secondary metabolites. French microbiologists first isolated a red-pigmented antibiotic from Streptomyces coeruleorubidus strain J566 in the early 1960s. The compound exhibited potent cytotoxic properties against experimental tumor models, particularly in leukemia cell lines. Concurrently, Italian researchers identified a structurally identical molecule from Streptomyces peucetius FI 1762-B-101, naming it "daunomycin" after the Dauni tribe of Apulia, Italy. Both discoveries leveraged fermentation techniques and chromatographic purification to isolate the bioactive compound from bacterial cultures, marking a breakthrough in natural product anticancer drug discovery [1] [9].

Table 1: Key Characteristics of Rubidomycin-Producing Strains

Strain DesignationSpeciesGeographic OriginPigment Characteristics
J566S. coeruleorubidusFranceDeep red crystalline solid
FI 1762-B-101S. peucetiusCastel del Monte, ItalyRuby-red hydrophobic powder

Independent Identification by French and Italian Research Groups

The compound’s discovery represents a notable case of simultaneous independent identification:

  • French Group (Rhône-Poulenc Laboratories): Led by Marcel Dubost, researchers isolated "rubidomycin" in 1963. The name derived from "rubis" (French for ruby), reflecting its vivid coloration. Early pharmacological studies demonstrated exceptional activity against L1210 leukemia in mice and Gram-positive bacteria [2] [7].
  • Italian Group (Farmitalia Research Laboratories): Directed by Aurelio Di Marco, the team reported "daunomycin" in 1964. Their work detailed the antibiotic’s DNA-intercalating properties and inhibition of nucleic acid synthesis in tumor cells [3] [9].Crucially, both groups independently filed patents and published preliminary clinical data by 1967, confirming efficacy in pediatric and adult leukemias. This parallel development fostered scientific competition but later necessitated nomenclature harmonization [1] [5].

Evolution of Nomenclature: Rubidomycin vs. Daunorubicin

The naming controversy persisted until 1969 when biochemical analyses confirmed structural identity:

  • Both compounds shared an identical tetracyclic aglycone (daunomycinone) and the amino sugar daunosamine.
  • X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy verified molecular equivalence (C₂₇H₂₉NO₁₀) [1] [7].The World Health Organization (WHO) adopted "daunorubicin" as the International Nonproprietary Name (INN), blending "daunomycin" and "rubidomycin." This resolved regulatory conflicts but preserved historical references in regional literature (e.g., "Rubidomycin" remains a trademark in Francophone countries) [3] [5] [9].

Timeline of Key Milestones (1960s–Present)

Table 2: Historical Milestones in Rubidomycin/Daunorubicin Development

YearEventSignificance
1963Isolation of rubidomycin (S. coeruleorubidus) by Dubost’s teamFirst description of anticancer activity in murine models
1964Daunomycin isolation (S. peucetius) by Di Marco’s groupMechanistic studies established DNA intercalation as primary action
1967Clinical validation in acute leukemiasConfirmed remission induction in 60-80% of pediatric ALL patients
1969WHO standardization as "daunorubicin"Unified nomenclature for global pharmacopeias
1973Introduction of "7+3" regimen (daunorubicin + cytarabine) for AMLBecame gold standard for remission induction; remains foundational therapy [6]
1980sSemi-synthetic derivatization yielding idarubicinImproved lipid solubility and reduced cardiotoxicity
2017FDA approval of liposomal daunorubicin/cytarabine (Vyxeos®)Enhanced targeted delivery for secondary AML

The 1970s witnessed rubidomycin/daunorubicin’s integration into combinatorial regimens, particularly the "7+3" protocol (7-day cytarabine infusion + 3-day daunorubicin bolus), which increased complete remission rates in acute myeloid leukemia (AML) to >60% [6]. Subsequent innovations included liposomal encapsulation to improve pharmacokinetics and the development of semi-synthetic analogues like idarubicin (4-demethoxydaunorubicin) [5] [7].

Properties

Product Name

Rubidomycin

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium

Molecular Formula

C27H30NO10+

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.